Product packaging for Ethyl 4-(4-bromophenyl)-3-oxobutanoate(Cat. No.:CAS No. 160010-18-4)

Ethyl 4-(4-bromophenyl)-3-oxobutanoate

Cat. No.: B068936
CAS No.: 160010-18-4
M. Wt: 285.13 g/mol
InChI Key: BRYNITBKFYVFBV-UHFFFAOYSA-N
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Description

Contextual Significance of β-Keto Esters in Organic Synthesis

The β-keto ester functional group is a cornerstone of modern organic synthesis, valued for its unique structural and reactive properties. fiveable.me These compounds contain both a ketone and an ester, with the ketone's carbonyl group situated at the beta position relative to the ester. fiveable.me This specific arrangement confers significant reactivity, making them crucial intermediates for building complex carbon skeletons. fiveable.me

One of the most important features of β-keto esters is their ability to form stabilized enolates. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic and can be readily removed by a base. fiveable.me The resulting enolate is highly reactive and can act as a nucleophile in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) and Claisen condensations. fiveable.meresearchgate.net

The versatility of β-keto esters has established them as essential synthons—building blocks—in the synthesis of diverse and complex molecules, including many natural products and pharmaceuticals. researchgate.netresearchgate.net Their dual electrophilic and nucleophilic reactive sites allow for a wide range of chemical transformations. researchgate.netresearchgate.net For instance, they are key precursors in the synthesis of larger β-keto esters through Claisen condensation and can undergo further modifications like hydrolysis and decarboxylation. fiveable.menih.gov The development of palladium-catalyzed reactions of allylic β-keto esters has further expanded their utility, offering new synthetic methodologies not achievable through conventional means. nih.gov

Importance of Halogenated Aromatic Moieties in Medicinal and Materials Chemistry

The incorporation of halogen atoms, particularly on aromatic rings, is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. researchgate.netresearchgate.net Halogens like bromine can significantly modulate a molecule's physicochemical properties, including its lipophilicity (fat solubility), permeability through biological membranes, and metabolic stability. researchgate.netresearchgate.net Approximately one-third of drugs in clinical development contain a halogen, underscoring the importance of this chemical feature. researchgate.net

The introduction of a bromine atom can influence a drug's binding affinity to its target receptor. researchgate.net This is partly due to the formation of "halogen bonds," a type of non-covalent interaction where the halogen atom acts as a Lewis acid (electron acceptor) and interacts with a Lewis base (electron donor) like an oxygen or nitrogen atom in a protein's binding site. acs.org These interactions can contribute favorably to the stability of the ligand-target complex. researchgate.net The backbone carbonyl oxygen is one of the most common Lewis bases involved in halogen bonds within protein binding sites. acs.org

Beyond influencing binding, halogenation can protect a molecule from metabolic degradation, thereby extending its duration of action in the body. researchgate.net Brominated compounds are also used as catalysts in the production of some pharmaceuticals, where they can increase reaction rates and reduce energy consumption. bsef.com

General Overview of the Chemical Landscape of Substituted Phenylbutanoate Derivatives

Substituted phenylbutanoate derivatives represent a broad class of compounds with diverse applications. The core structure, consisting of a phenyl ring attached to a butanoate chain, can be modified in numerous ways to tune its chemical and biological properties.

For example, 4-phenylbutyric acid is a derivative used as a histone deacetylase inhibitor with anticancer activity. nih.gov It works by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in cancer cells. nih.gov Other derivatives, such as ethyl 4-bromophenylacetate, serve as chemical building blocks for more complex molecules. sigmaaldrich.com

The position and nature of the substituents on the phenyl ring and the butanoate chain are critical. For instance, ethyl 3-oxo-4-phenylbutanoate is a key intermediate synthesized through reactions involving precursors like phenylacetyl chloride and Meldrum's acid. chemicalbook.com The introduction of different functional groups, such as halogens (e.g., ethyl 4-bromophenylacetate) or fluorine atoms (e.g., ethyl 4,4-difluoro-3-oxobutanoate), creates intermediates with specific reactivities tailored for particular synthetic pathways, often leading to the creation of pharmaceuticals. sigmaaldrich.comchemicalbook.com The versatility of this chemical scaffold makes substituted phenylbutanoates valuable components in the synthetic chemist's toolkit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrO3 B068936 Ethyl 4-(4-bromophenyl)-3-oxobutanoate CAS No. 160010-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYNITBKFYVFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596725
Record name Ethyl 4-(4-bromophenyl)-3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160010-18-4
Record name Ethyl 4-bromo-β-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160010-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-bromophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 4 Bromophenyl 3 Oxobutanoate and Its Analogs

Established Synthetic Pathways for β-Keto Esters

The synthesis of β-keto esters is a well-established field in organic chemistry, with several key methodologies being widely employed. These pathways provide the foundational chemistry for creating a wide range of β-keto ester compounds.

Claisen Condensation and Related Approaches

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters. masterorganicchemistry.com This reaction involves the condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile. libretexts.org The reaction is typically promoted by a strong base, such as a sodium alkoxide, which deprotonates the α-carbon of one ester molecule to form a nucleophilic enolate. ntu.edu.sg This enolate then attacks the carbonyl carbon of the second ester molecule. libretexts.orgfiveable.me The subsequent removal of an alkoxide leaving group results in the formation of a β-keto ester. libretexts.org

A crucial aspect of the Claisen condensation is the choice of base. The alkoxide base used must match the alkoxy group of the ester to prevent transesterification, which would lead to a mixture of products. libretexts.orgntu.edu.sg Hydroxide bases are generally avoided as they can cause irreversible hydrolysis of the ester. ntu.edu.sg

Variations of the Claisen condensation provide access to a broader range of structures:

Crossed Claisen Condensation: This involves the reaction between two different esters. To avoid a complex mixture of products, this method is most effective when one of the esters lacks α-hydrogens and therefore cannot form an enolate. libretexts.orgfiveable.me

Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, where a diester undergoes a cyclization reaction to form a cyclic β-keto ester, typically a five- or six-membered ring. masterorganicchemistry.comquimicaorganica.org

Reaction Description Key Features
Claisen CondensationCondensation of two identical esters to form a β-keto ester. masterorganicchemistry.comRequires a strong base; forms a new C-C bond. masterorganicchemistry.com
Crossed Claisen CondensationCondensation of two different esters. fiveable.meOne ester should be non-enolizable to ensure a single product. fiveable.me
Dieckmann CondensationIntramolecular condensation of a diester to form a cyclic β-keto ester. masterorganicchemistry.comForms 5- or 6-membered rings. masterorganicchemistry.com

Acylation Reactions Utilizing Activated Methylene (B1212753) Compounds

Activated methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as in β-dicarbonyl compounds. researchgate.net The protons on this methylene group are acidic and can be readily removed by a base to form a stable carbanion. youtube.com This nucleophilic carbanion can then react with an acylating agent, such as an acyl chloride or an anhydride, to form a new β-keto ester or related dicarbonyl compound. oup.comsemanticscholar.org

This method is highly versatile, allowing for the introduction of various acyl groups onto the activated methylene compound. oup.com The choice of base and reaction conditions can influence the outcome, with some procedures designed to achieve selective monoalkylation or acylation. oup.com

Meldrum’s Acid-Mediated Syntheses

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic diester that serves as a potent precursor in the synthesis of β-keto esters. orgsyn.orgwikipedia.org Its high acidity makes it readily convertible to an enolate, which can then be acylated with an acid chloride or anhydride. researchgate.net

The resulting acyl Meldrum's acid derivative is a stable intermediate that can be easily converted to the desired β-keto ester through alcoholysis. orgsyn.org Refluxing the acylated Meldrum's acid in an alcohol, such as ethanol, leads to the opening of the ring and subsequent decarboxylation to yield the ethyl β-keto ester. orgsyn.org This method is advantageous due to the use of readily available starting materials and the straightforward nature of the two-step process. orgsyn.org Microwave irradiation has been shown to accelerate this process, offering a more rapid and efficient synthesis.

Targeted Synthesis of Ethyl 4-(4-bromophenyl)-3-oxobutanoate

The synthesis of the specific compound this compound can be achieved through modifications of the general methods described above, utilizing brominated starting materials or through specialized coupling reactions.

Direct Synthetic Routes from Brominated Precursors

One of the most direct approaches to synthesizing this compound involves the use of a precursor that already contains the 4-bromophenyl moiety. A plausible route is the acylation of an appropriate substrate with a derivative of 4-bromophenylacetic acid.

For instance, a method analogous to the synthesis of similar β-keto esters involves the reaction of (4-bromophenyl)acetyl chloride with an acetoacetic ester derivative or with the enolate of ethyl acetate. Another effective route utilizes Meldrum's acid. In this approach, 4-bromophenylacetyl chloride would be reacted with Meldrum's acid in the presence of a base like pyridine (B92270). The resulting intermediate, an acyl Meldrum's acid, is then refluxed with anhydrous ethanol to yield this compound. chemicalbook.com

Alternatively, direct bromination of a pre-formed β-keto ester can be considered. Methods exist for the effective and regioselective α-monobromination of 1,3-keto esters using reagents such as bromodimethylsulfonium bromide. organic-chemistry.org

Precursor Reagent Method Product
Meldrum's Acid & Ethanol(4-bromophenyl)acetyl chlorideAcylation followed by alcoholysisThis compound
Ethyl Acetoacetate4-bromobenzyl halideAlkylation of the enolateEthyl 2-(4-bromobenzyl)acetoacetate
Ethyl 4-phenyl-3-oxobutanoateN-BromosuccinimideElectrophilic brominationThis compound

Coupling Reactions Employing Organohalides

Modern synthetic chemistry offers powerful cross-coupling reactions that can be employed to form the carbon-carbon bond between the phenyl ring and the butanoate chain. These reactions often utilize transition metal catalysts, such as palladium or rhodium, to couple an organohalide with another reactant.

Palladium-catalyzed reactions are particularly versatile for the synthesis of β-keto esters and their derivatives. nih.gov For example, a Suzuki-Miyaura coupling could potentially be used to react a suitable organoboron compound with a halogenated β-keto ester precursor.

A more direct analogy can be found in the rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate. orgsyn.org While this specific reaction yields a related but different product, it demonstrates the principle of using an organoboron reagent containing the 4-bromophenyl group to create a carbon-carbon bond at the desired position, which could then be further manipulated to form the target β-keto ester. These advanced coupling methods provide a powerful toolkit for constructing complex molecules like this compound from simpler, readily available starting materials.

Synthesis of Structural Analogs and Congeners

The structural framework of this compound serves as a template for the development of various analogs. Synthetic efforts have focused on modifying the aromatic ring substitution and the keto-ester backbone to explore structure-activity relationships and access novel chemical entities.

The synthesis of positional isomers, such as Ethyl 4-(3-bromophenyl)-3-oxobutanoate, can be achieved through established methods for β-keto ester formation, most notably the Claisen condensation or related C-acylation reactions. A general and effective strategy involves the crossed Claisen condensation between an appropriate ethyl arylacetate and ethyl acetate.

In a typical procedure, the ethyl arylacetate (e.g., ethyl 2-(3-bromophenyl)acetate) is deprotonated with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form the corresponding enolate. This nucleophilic enolate is then treated with an acylating agent like acetyl chloride or undergoes condensation with ethyl acetate to construct the β-keto ester backbone. An alternative route involves the reaction of the magnesium enolate of a substituted malonic acid half oxyester with an acyl donor, which undergoes a decarboxylative Claisen condensation.

These methods provide versatile access to various positional isomers, allowing for systematic investigation of the impact of the bromine substituent's position on the phenyl ring.

Table 1: Representative Synthesis of a Positional Isomer via Claisen-type Condensation

Reactant 1Reactant 2Base/ConditionsProduct
Ethyl 2-(3-bromophenyl)acetateEthyl acetate1. Sodium Ethoxide (NaOEt) 2. Acid workupEthyl 4-(3-bromophenyl)-3-oxobutanoate
3-Bromophenylacetyl chlorideEthyl lithioacetate-78 °C to rt, THFEthyl 4-(3-bromophenyl)-3-oxobutanoate

The synthesis of analogs where the bromine atom is replaced by other halogens, such as chlorine or fluorine, follows similar principles to the preparation of positional isomers. The required starting materials are the corresponding halogen-substituted phenylacetic acids or their ester derivatives. For instance, Ethyl 4-(4-chlorophenyl)-3-oxobutanoate and Ethyl 4-(4-fluorophenyl)-3-oxobutanoate are readily prepared via a Claisen-type condensation using ethyl 2-(4-chlorophenyl)acetate and ethyl 2-(4-fluorophenyl)acetate, respectively.

Furthermore, analogs with multiple fluorine substitutions have been synthesized. The Claisen condensation of ethyl difluoroacetate with ethyl acetate in the presence of sodium ethoxide yields Ethyl 4,4-difluoro-3-oxobutanoate chemicalbook.comgoogle.com. Similarly, Ethyl 4,4,4-trifluoro-3-oxobutanoate is a widely used building block synthesized from ethyl trifluoroacetate and serves as a precursor for various fluorinated heterocyclic compounds researchgate.netresearchgate.net. These syntheses highlight the modularity of the Claisen condensation for accessing a diverse range of halogenated β-keto esters.

Table 2: Synthesis of Halogen-Substituted Derivatives

Starting Aryl Acetic EsterKey ReagentProduct
Ethyl 2-(4-chlorophenyl)acetateEthyl acetateEthyl 4-(4-chlorophenyl)-3-oxobutanoate
Ethyl 2-(4-fluorophenyl)acetateEthyl acetateEthyl 4-(4-fluorophenyl)-3-oxobutanoate
Ethyl difluoroacetateEthyl acetateEthyl 4,4-difluoro-3-oxobutanoate chemicalbook.com
Ethyl trifluoroacetateEthyl acetateEthyl 4,4,4-trifluoro-3-oxobutanoate researchgate.net

Ethyl 4-(aryl)-3-oxobutanoates are versatile intermediates that can be elaborated into more complex molecular architectures. The presence of multiple reactive sites—the acidic α-protons, the ketone, and the ester—allows for a variety of chemical transformations.

A notable example is the dialkylation of ethyl 4-(het)aryl-3-oxobutanoates, which serves as a pathway to 5-(2-oxoethyl)cyclopentenones amanote.com. In this process, the β-keto ester is first deprotonated with a base like sodium hydride, followed by sequential alkylation at the C-2 and C-4 positions. For instance, reaction with 1,4-dibromobut-2-ene leads to a dialkylated intermediate that can undergo further transformations, such as ozonolysis and intramolecular aldol (B89426) condensation, to furnish the cyclopentenone ring system. This strategy demonstrates the utility of the β-keto ester as a scaffold for constructing complex cyclic structures.

Other transformations include stereoselective annulation reactions. For example, related compounds like ethyl 4-bromo-3-oxobutanoate can undergo [4+3] cycloadditions with azadienes to construct complex benzindeno-fused azepine derivatives, showcasing the potential for these building blocks in heterocyclic synthesis rsc.org.

Enantioselective Synthesis and Chiral Induction Strategies

The development of enantioselective methods for the synthesis of chiral β-keto esters is of significant interest due to the importance of these motifs in pharmaceuticals and natural products. Strategies often focus on the asymmetric formation of the C-C bond or stereoselective reduction of the ketone.

Asymmetric Michael addition reactions are a cornerstone of enantioselective C-C bond formation. In the context of β-keto esters, this can be approached in two ways: using the β-keto ester as the nucleophile (donor) or as the product of a conjugate addition.

In the first approach, the enolate of a β-keto ester is added to an α,β-unsaturated acceptor, such as a nitroolefin, in the presence of a chiral catalyst. While the resulting product would be a more complex structure, this highlights the nucleophilic nature of the β-keto ester enolate. Recent studies have focused on controlling the diastereoselectivity of such additions, which can be challenging due to the facile epimerization of the acidic α-proton in the product nih.govnih.gov. Merging the asymmetric Michael addition with a crystallization-induced diastereomer transformation (CIDT) has been shown to afford products with excellent enantio- and diastereoselectivity nih.govnih.gov.

Alternatively, a Michael addition can be used to construct the chiral center in a precursor. For example, the asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ester can establish the stereocenter, which can then be further elaborated to the target β-keto ester.

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metal catalysts. Chiral small molecules, such as primary amines, amino alcohols, and thioureas, can effectively catalyze stereoselective reactions involving β-keto esters.

For instance, chiral primary β-amino alcohols have been shown to be efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, yielding chiral adducts with high purity researchgate.net. The catalyst activates the reactants and controls the stereochemical outcome of the reaction by forming transient chiral intermediates like enamines or iminium ions.

Organocatalytic "anti-Michael" additions of cyclic β-ketoesters to unsaturated systems have also been developed, leading to optically active Baylis–Hillman-type adducts researchgate.net. Furthermore, chiral phase-transfer catalysts have been employed for the enantioselective photooxygenation of β-keto esters, demonstrating another avenue for asymmetric functionalization at the α-position researchgate.net. These approaches offer versatile and environmentally benign methods for accessing enantioenriched molecules derived from the β-keto ester scaffold.

Table 3: Organocatalysts in Asymmetric Reactions of β-Keto Esters

Reaction Typeβ-Keto Ester TypeElectrophile/AcceptorCatalyst TypeStereochemical Outcome
Michael AdditionAcyclicNitroalkenesChiral Primary β-Amino Alcohols researchgate.netHigh enantioselectivity
"Anti-Michael" AdditionCyclicUnsaturated SystemsChiral Amines researchgate.netHigh enantioselectivity
PhotooxygenationAcyclicMolecular OxygenChiral Phase-Transfer Catalyst researchgate.netGood enantioselectivity

Chiral Auxiliary-Mediated Synthetic Routes

The synthesis of specific enantiomers of chiral molecules is a critical challenge in organic chemistry, particularly in the pharmaceutical industry where the biological activity of a compound is often exclusive to one enantiomer. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide the formation of a desired stereoisomer. wikipedia.orgsigmaaldrich.com The auxiliary introduces chirality to an achiral substrate, directing subsequent reactions to occur stereoselectively. After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Commonly employed chiral auxiliaries are often derived from readily available, inexpensive natural sources like amino acids or terpenes. researchgate.net Notable examples include oxazolidinones (popularized by David Evans), pseudoephedrine, and derivatives of camphor and menthol. researchgate.netnih.gov

In the context of synthesizing an enantiomerically pure form of this compound, a chiral auxiliary-mediated approach would typically involve the following steps:

Attachment of Chiral Auxiliary: The synthesis would begin by attaching a chiral auxiliary to a precursor molecule. For instance, an achiral acetate equivalent could be connected to an oxazolidinone auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acetyl imide.

Diastereoselective Reaction: The resulting chiral imide can then be converted into an enolate. This enolate would then react with a suitable electrophile, such as 4-bromobenzyl bromide, in an alkylation reaction. The steric hindrance and electronic properties of the chiral auxiliary direct the incoming electrophile to attack the enolate from a specific face, leading to the formation of one diastereomer in preference to the other. researchgate.net

Cleavage of the Auxiliary: Once the new chiral center has been created, the chiral auxiliary is cleaved from the molecule. This step is designed to proceed without racemizing the newly formed stereocenter and to allow for the recovery of the auxiliary. The cleavage would yield the desired chiral 3-(4-bromophenyl)propanoic acid derivative, which could then be further elaborated to obtain the target β-ketoester.

The table below summarizes some widely used chiral auxiliaries and the types of reactions they effectively control.

Chiral AuxiliaryPrecursor SourceTypical ApplicationKey Feature
Oxazolidinones (Evans Auxiliaries) Amino alcoholsAsymmetric alkylations, aldol reactions, Diels-Alder reactionsForms a rigid chelated intermediate that provides excellent stereocontrol. researchgate.net
Pseudoephedrine/Pseudoephenamine (1S,2S)- or (1R,2R)-pseudoephedrineAsymmetric alkylation to form enantiomerically enriched carboxylic acids and ketones. nih.govForms crystalline derivatives, simplifying purification by recrystallization. nih.gov
Camphorsultam CamphorAsymmetric Diels-Alder reactions, alkylations, and aldol reactions.The rigid bicyclic structure provides a highly predictable stereochemical outcome.
8-phenylmenthol MentholAsymmetric ene reactions and conjugate additions.Provides effective facial shielding of the prochiral center.

While a specific documented synthesis of this compound using a chiral auxiliary is not detailed in the provided literature, the principles of asymmetric synthesis using these reagents are well-established and represent a viable strategy for its enantioselective preparation. wikipedia.orgresearchgate.net

Resolution Techniques for Racemic Mixtures

When a chiral compound is synthesized without the use of a stereoselective method, it is typically formed as a racemic mixture, which contains equal amounts of both enantiomers. slideshare.netlibretexts.org The separation of these enantiomers, a process known as resolution, is essential for obtaining enantiomerically pure substances. slideshare.net Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their separation requires methods that can differentiate between them in a chiral environment. libretexts.org

Chemical Resolution via Diastereomer Formation

The most common method for resolving a racemic mixture is to convert the enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.orgslideshare.net Diastereomers have different physical properties and can therefore be separated by conventional techniques like fractional crystallization or chromatography. slideshare.net

For a racemic acid, a chiral base (e.g., brucine, quinine, or (R)-(+)-1-phenylethylamine) is used as the resolving agent. slideshare.net The reaction forms two diastereomeric salts with different solubilities, allowing one to be crystallized preferentially from the solution. For a racemic base, a chiral acid like (+)-tartaric acid or (+)-camphor-10-sulfonic acid is used. libretexts.org After separation, the pure enantiomer is recovered by removing the resolving agent.

Chromatographic Resolution

This technique involves the use of a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing one enantiomer to elute from the column before the other, thus achieving separation.

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes, which are inherently chiral, to catalyze a reaction on only one enantiomer of a racemic mixture. slideshare.net For example, a lipase could be used to selectively hydrolyze the ester of one enantiomer in a racemic mixture of esters, leaving the other enantiomer's ester intact. The resulting mixture of an acid and an ester can then be easily separated. This method is valued for its high selectivity and operation under mild conditions.

The following table outlines the principles of these common resolution techniques.

Resolution TechniquePrincipleCommon Application
Chemical (Diastereomer Formation) Reaction of a racemate with a chiral resolving agent to form diastereomers, which are then separated by fractional crystallization. libretexts.orgslideshare.netResolution of racemic acids and bases.
Chromatographic Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation.Analytical and preparative separation of a wide range of chiral compounds.
Enzymatic An enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture. slideshare.netKinetic resolution of alcohols, esters, and amides.

Considerations for Large-Scale Synthesis and Process Optimization

Transitioning a chemical synthesis from a laboratory setting to large-scale industrial production introduces a unique set of challenges that must be addressed to ensure the process is safe, efficient, reproducible, and economically viable. orgsyn.org The synthesis of this compound and its analogs on a large scale requires careful consideration of factors beyond simple reaction yield. orgsyn.orgorgsyn.org

A documented large-scale synthesis of the closely related compound (S)-Ethyl 3-(4-bromophenyl)butanoate provides valuable insights into these considerations. orgsyn.orgorgsyn.org This process involves an enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate. orgsyn.org

Key Optimization Parameters:

Cost and Availability of Starting Materials: For industrial production, starting materials must be readily available in large quantities and at a low cost. In the example synthesis, (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate are used as key starting materials. orgsyn.org

Catalyst Loading and Efficiency: Catalysts are often expensive, especially those containing precious metals like rhodium or using complex chiral ligands like BINAP. orgsyn.org Process optimization aims to minimize the catalyst loading (the amount of catalyst relative to the substrate) without significantly compromising reaction time or yield. In the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate, the rhodium catalyst and (R)-BINAP ligand are used in catalytic amounts (0.01 equivalents). orgsyn.org

Reaction Conditions: Temperature, pressure, concentration, and reaction time must be carefully controlled. The process described maintains a temperature of approximately 35°C for 21 hours. orgsyn.org Exothermic events, such as the addition of reagents, must be managed to prevent thermal runaway, which is a significant safety concern on a large scale. orgsyn.org

Work-up and Purification: The isolation and purification of the final product must be scalable. Procedures like extraction, filtration, and crystallization are preferred over chromatography, which is often impractical and expensive for large quantities. The referenced procedure utilizes extraction with diethyl ether and concentration on a rotary evaporator, followed by crystallization to enhance chiral purity. orgsyn.orgorgsyn.org

Process Safety and Environmental Impact: Large-scale reactions require a thorough safety analysis. The choice of solvents and reagents should minimize toxicity and environmental harm. The use of solvents like 1,4-dioxane and diethyl ether requires careful handling due to their flammability and potential health risks. orgsyn.org

Reproducibility and Robustness: The process must consistently deliver a product of the required purity and yield. The described synthesis is noted to be simple, reproducible, and reliable, making it suitable for industrial application. orgsyn.org

The table below summarizes key parameters from the large-scale synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate, illustrating these considerations. orgsyn.org

ParameterDetails for Large-Scale SynthesisRationale
Reactants (4-bromophenyl)boronic acid (125 mmol scale), ethyl (E)-but-2-enoateReadily available precursors.
Catalyst System Bis(norbornadiene)rhodium(I) tetrafluoroborate (1 mol%), (R)-BINAP (1 mol%)Low catalyst loading for cost-effectiveness.
Solvent 1,4-Dioxane and waterAffects catalyst solubility and reaction rate.
Temperature Control Maintained at ~35°C; initial exotherm managed during addition.Ensures reaction completion and safety. orgsyn.org
Reaction Monitoring Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). orgsyn.orgTracks reaction progress to determine the endpoint.
Work-up Extraction with diethyl ether, washes, and concentration.Avoids large-scale chromatography.
Final Purification Hydrolysis of the ester followed by crystallization of the resulting acid.Increases chemical and enantiomeric purity effectively on a large scale. orgsyn.org

These considerations highlight the multidisciplinary approach required for successful process optimization, blending organic chemistry with chemical engineering principles to develop a scalable and robust manufacturing process. orgsyn.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 4 Bromophenyl 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Ethyl 4-(4-bromophenyl)-3-oxobutanoate. Due to keto-enol tautomerism, the spectra are expected to show two sets of signals corresponding to the keto and the enol forms. The equilibrium between these two forms is influenced by factors such as the solvent and temperature.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for both the keto and enol tautomers. The integration of these signals can be used to determine the ratio of the two forms in a given solvent.

Keto Tautomer:

Ethyl Group: The ethyl ester group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with a typical coupling constant of around 7 Hz. The methylene protons are adjacent to an oxygen atom, causing them to be deshielded and appear at a lower field. docbrown.infoyoutube.com

Methylene Protons: Two distinct methylene groups are present. The protons of the C2 methylene group, situated between the ester carbonyl and the ketone carbonyl, are expected to appear as a singlet. The protons of the C4 methylene group, adjacent to the aromatic ring, will also appear as a singlet.

Aromatic Protons: The 4-bromophenyl group will show two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. mnstate.edu These will appear in the aromatic region of the spectrum.

Enol Tautomer:

Ethyl Group: Similar to the keto form, a triplet and a quartet are expected for the ethyl group.

Vinyl and Enolic Protons: The enol form contains a vinyl proton (at C2) and an enolic hydroxyl proton. The vinyl proton will appear as a singlet, and the enolic hydroxyl proton will be a broad singlet at a significantly downfield chemical shift.

Methylene Protons: The C4 methylene group protons will be present as a singlet.

Aromatic Protons: The aromatic protons will exhibit a pattern of two doublets, similar to the keto form, though their chemical shifts may be slightly altered due to the different electronic environment of the enol.

Predicted ¹H NMR Data for this compound Predicted for CDCl₃ solvent

Assignment (Keto Form) Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
Ethyl CH₃~1.25Triplet (t)~7.1
Ethyl CH₂~4.19Quartet (q)~7.1
C2-H₂~3.45Singlet (s)-
C4-H₂~3.70Singlet (s)-
Aromatic H (ortho to Br)~7.45Doublet (d)~8.5
Aromatic H (meta to Br)~7.15Doublet (d)~8.5
Assignment (Enol Form) Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
Ethyl CH₃~1.20Triplet (t)~7.1
Ethyl CH₂~4.10Quartet (q)~7.1
C2-H (vinyl)~5.60Singlet (s)-
C4-H₂~3.50Singlet (s)-
Aromatic H (ortho to Br)~7.40Doublet (d)~8.5
Aromatic H (meta to Br)~7.10Doublet (d)~8.5
Enol OH~12.5Broad Singlet (br s)-

The ¹³C NMR spectrum will also show two sets of peaks for the keto and enol tautomers. The chemical shifts of the carbon atoms are indicative of their local electronic environments.

Keto Tautomer:

Carbonyl Carbons: Two distinct carbonyl signals are expected, one for the ketone (~200-210 ppm) and one for the ester (~170 ppm). researchgate.net

Ethyl Group Carbons: The ethyl group will show two signals, one for the methyl carbon and one for the methylene carbon. docbrown.info

Methylene Carbons: The C2 and C4 methylene carbons will have distinct chemical shifts.

Aromatic Carbons: The 4-bromophenyl group will display four signals due to symmetry: one for the carbon bearing the bromine (ipso-carbon), one for the carbon attached to the methylene group, and two for the other four aromatic carbons. libretexts.org The carbon attached to the bromine atom is expected to be shielded due to the "heavy atom effect". stackexchange.com

Enol Tautomer:

Carbonyl and Olefinic Carbons: The enol form will have a single ester carbonyl signal. The ketone is replaced by two sp² hybridized carbons of the double bond, one of which is bonded to the hydroxyl group.

Other Carbons: The chemical shifts of the ethyl, methylene, and aromatic carbons will be slightly different from those in the keto form.

Predicted ¹³C NMR Data for this compound Predicted for CDCl₃ solvent

Assignment (Keto Form) Predicted δ (ppm)
Ketone C=O (C3)~202.0
Ester C=O (C1)~171.0
Aromatic C-Br~121.0
Aromatic C-H~129.0, ~131.8
Aromatic C (ipso)~138.0
Ethyl O-CH₂~61.0
Methylene C2~50.0
Methylene C4~45.0
Ethyl CH₃~14.0
Assignment (Enol Form) Predicted δ (ppm)
Ester C=O (C1)~173.0
Enol C-OH (C3)~165.0
Aromatic C-Br~121.5
Aromatic C-H~128.5, ~131.5
Aromatic C (ipso)~137.0
Vinyl C-H (C2)~90.0
Ethyl O-CH₂~60.0
Methylene C4~35.0
Ethyl CH₃~14.2

2D NMR techniques are invaluable for confirming the assignments of the ¹H and ¹³C spectra, especially given the complexity arising from tautomerism.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a key COSY correlation would be observed between the methyl and methylene protons of the ethyl group. In the aromatic region, correlations would be seen between the ortho and meta protons of the 4-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the proton signals to their corresponding carbon signals. For instance, the quartet at ~4.19 ppm would correlate with the carbon signal at ~61.0 ppm, confirming the assignment of the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations would include:

The protons of the C4 methylene group showing a correlation to the ketone carbonyl carbon (C3) and the aromatic ipso-carbon.

The protons of the C2 methylene group correlating with both the ester carbonyl carbon (C1) and the ketone carbonyl carbon (C3).

The ethyl methylene protons correlating with the ester carbonyl carbon (C1).

Infrared (IR) Spectroscopy and Vibrational Mode Assignments

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound will be dominated by strong absorptions in the carbonyl region.

Keto Tautomer: This form will exhibit two distinct C=O stretching bands. The ketone carbonyl typically absorbs around 1715 cm⁻¹, while the ester carbonyl absorbs at a higher frequency, around 1735-1750 cm⁻¹. orgchemboulder.comic.ac.uk The higher frequency for the ester is due to the inductive effect of the alkoxy oxygen. chemicalforums.comquora.com

Enol Tautomer: In the enol form, the ketone is absent. The ester carbonyl is part of a conjugated system, which lowers its stretching frequency to around 1715-1730 cm⁻¹. The enol will also show a broad O-H stretching band in the region of 2500-3200 cm⁻¹ due to intramolecular hydrogen bonding.

Predicted IR Carbonyl Frequencies

Functional Group Vibrational Mode **Expected Frequency (cm⁻¹) **
Ketone (Keto form)C=O stretch~1715
Ester (Keto form)C=O stretch~1740
Ester (Enol form, conjugated)C=O stretch~1720
EnolO-H stretch2500-3200 (broad)

The stretching vibration of the carbon-bromine bond is also a characteristic feature in the IR spectrum.

The C-Br stretch for aromatic bromides typically appears in the fingerprint region of the spectrum, which is generally between 1000 cm⁻¹ and 500 cm⁻¹. More specifically, the C-Br stretching vibration is expected in the range of 690-515 cm⁻¹. orgchemboulder.commissouri.edu The presence of a band in this region can help confirm the incorporation of bromine into the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

The electronic structure of this compound contains several chromophores that absorb ultraviolet (UV) light, leading to distinct electronic transitions. The primary chromophores are the 4-bromophenyl group and the β-keto ester moiety. The UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions.

The bromophenyl ring is responsible for intense absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the bromine atom, a halogen substituent, can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The β-keto ester portion of the molecule contains two carbonyl groups (ketone and ester) and, therefore, two oxygen atoms with non-bonding electron pairs (n-electrons). These allow for lower energy, and thus lower intensity, n → π* transitions. For β-keto esters, the enol form can also contribute to the UV absorption profile.

Transition TypeChromophoreExpected Wavelength (λmax) RegionMolar Absorptivity (ε)
π → π4-Bromophenyl ring~200-280 nmHigh (>10,000 L mol⁻¹ cm⁻¹)
n → πKetone Carbonyl (C=O)~270-300 nmLow (10-100 L mol⁻¹ cm⁻¹)
n → π*Ester Carbonyl (C=O)~205-215 nmLow (<100 L mol⁻¹ cm⁻¹)

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Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound. The presence of bromine is distinctive due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

ParameterValue
Molecular FormulaC₁₂H₁₃BrO₃
Monoisotopic Mass ([M]⁺ for ⁷⁹Br)284.00482 Da
Exact Mass of [M+H]⁺ (⁷⁹Br)285.01210 Da uni.lu
Exact Mass of [M+H]⁺ (⁸¹Br)287.01005 Da

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Elucidation of Fragmentation Pathways

The fragmentation of β-keto esters in an electron ionization (EI) mass spectrometer is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.netcdnsciencepub.comcdnsciencepub.com For this compound, the presence of the stable bromophenyl group significantly influences the fragmentation.

Key fragmentation pathways include:

Alpha-Cleavage: The most significant fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene or phenyl group. Cleavage of the C-C bond between the two carbonyl groups can lead to the formation of the stable 4-bromobenzoyl cation.

Loss of the Ethoxy Group: Cleavage of the ester moiety can result in the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (via hydrogen rearrangement).

McLafferty Rearrangement: While less common for aromatic ketones, a McLafferty rearrangement involving the ester group is possible, leading to the loss of a neutral ethylene molecule and the formation of a radical cation. libretexts.org

Bromine-Containing Fragments: The 4-bromobenzoyl cation is a particularly stable fragment due to resonance stabilization and is often a prominent peak in the spectrum. Its isotopic pattern (m/z 183 and 185) is a clear indicator of its identity. whitman.edu

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment IonFragmentation Pathway
284/286[C₁₂H₁₃BrO₃]⁺•Molecular Ion ([M]⁺•)
239/241[C₁₀H₈BrO₂]⁺•Loss of ethoxy radical (•OCH₂CH₃)
183/185[C₇H₄BrO]⁺Alpha-cleavage, formation of 4-bromobenzoyl cation
155/157[C₆H₄Br]⁺Loss of CO from the 4-bromobenzoyl cation
102[C₅H₃O₂]⁺Fragment from the keto-ester chain
43[C₂H₃O]⁺Acetyl cation from the keto-ester chain

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X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds can provide significant insight into its likely solid-state conformation, packing, and intermolecular interactions.

Determination of Molecular Conformation and Crystal Packing

The molecular conformation of this compound is largely defined by the rotational freedom around several single bonds. Analysis of the crystal structure of a similar molecule, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, reveals that the aromatic ring is not coplanar with the butenoate chain, exhibiting a significant dihedral angle. nih.gov It is probable that this compound adopts a similar non-planar conformation to minimize steric hindrance. The ethyl ester group will likely adopt an extended conformation.

In the solid state, molecules would pack in a manner that maximizes stabilizing intermolecular forces, such as hydrogen bonds and halogen-π interactions, leading to an ordered three-dimensional lattice.

Structural FeaturePredicted Characteristic (based on analogues nih.gov)
Molecular ConformationNon-planar
Dihedral Angle (Aryl Ring vs. Butanoate Chain)Likely significant (e.g., > 50°)
Crystal PackingDriven by a combination of weak hydrogen bonds and halogen interactions

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Investigation of Intermolecular Interactions (e.g., Halogen-π interactions)

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. Given the molecular structure, two key types of interactions are expected:

Halogen-π Interactions: The bromine atom in the 4-bromophenyl group can act as a halogen bond donor. nih.gov The covalently bonded bromine atom has an electron-poor region (a σ-hole) along the C-Br bond axis, which can interact favorably with the electron-rich π-system of an aromatic ring on an adjacent molecule. mdpi.comnih.gov These C–Br···π interactions are directional and play a crucial role in the crystal engineering of halogenated aromatic compounds. mdpi.com

The interplay between these directional interactions dictates the final supramolecular assembly of the compound in the solid state. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 4 Bromophenyl 3 Oxobutanoate

Reactivity at the β-Keto Ester Moiety

The β-keto ester portion of Ethyl 4-(4-bromophenyl)-3-oxobutanoate is characterized by the presence of an acidic α-hydrogen, situated between two carbonyl groups, and two electrophilic carbonyl centers. This arrangement dictates its reactivity, which includes tautomerism, nucleophilic additions, condensations, and alkylation/acylation reactions.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The presence of the α-hydrogen allows for its removal by a base or protonation of the carbonyl oxygen by an acid, leading to the formation of the enol form.

The keto-enol tautomerism is a dynamic equilibrium, and the position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. In non-polar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. In polar, protic solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonding with the solvent, which can shift the equilibrium towards the keto form.

Table 1: Enol Content of Ethyl Benzoylacetate in Various Solvents

Solvent % Enol
Hexane 58.1
Carbon tetrachloride 46.5
Benzene (B151609) 32.2
Diethyl ether 27.0
Chloroform 22.1
Ethanol 12.0

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The enol form is a key intermediate in many reactions of β-keto esters, as the enolic double bond is nucleophilic and can react with various electrophiles.

The carbonyl carbons of both the ketone and the ester groups in this compound are electrophilic and can undergo nucleophilic attack. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

Common nucleophiles that can add to the carbonyl groups include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., NaBH₄, LiAlH₄), and amines. The reaction outcome depends on the nature of the nucleophile and the reaction conditions. For instance, reduction with a mild reducing agent like sodium borohydride would selectively reduce the ketone to a secondary alcohol, while a stronger reducing agent like lithium aluminum hydride could potentially reduce both the ketone and the ester.

The active methylene (B1212753) group in this compound is a key feature that enables its participation in various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. While no specific examples utilizing this compound were found, the reactivity of analogous β-keto esters in Knoevenagel condensations is well-documented. For example, the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base like piperidine yields ethyl 2-benzylidene-3-oxobutanoate. It is expected that this compound would react similarly with various aldehydes and ketones to afford the corresponding α,β-unsaturated products.

Biginelli Reaction: This is a one-pot multicomponent reaction that synthesizes dihydropyrimidinones from a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793). A study on the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives utilized a compound structurally very similar to the title compound, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which was synthesized via a Biginelli-type reaction between ethyl acetoacetate, 4-bromobenzaldehyde, and thiourea acs.org. This strongly suggests that this compound would be a suitable substrate for the Biginelli reaction, reacting with an appropriate aldehyde and urea/thiourea to produce functionalized dihydropyrimidinones.

Table 2: Plausible Biginelli Reaction with this compound

Reactant 1 Reactant 2 Reactant 3 Product
This compound Benzaldehyde Urea Ethyl 4-(4-bromophenyl)-6-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate

This table is interactive and presents hypothetical products based on known Biginelli reactions.

The acidic α-protons of this compound can be removed by a suitable base to generate a stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides and acyl chlorides, in alkylation and acylation reactions, respectively.

Alkylation: The alkylation of β-keto esters is a classical method for the formation of new carbon-carbon bonds. The reaction typically proceeds via an SN2 mechanism, and thus, primary and secondary alkyl halides are the preferred electrophiles. The use of a strong base, such as sodium ethoxide or sodium hydride, is necessary to generate the enolate in sufficient concentration. While specific studies on the alkylation of this compound are not available, the well-established reactivity of ethyl acetoacetate serves as a reliable model.

Acylation: Similarly, the enolate of this compound can be acylated using acylating agents like acyl chlorides or acid anhydrides. This reaction leads to the formation of a β,δ-diketo ester. These products are valuable synthetic intermediates that can undergo further transformations.

Reactivity of the Bromophenyl Group

The bromine atom on the phenyl ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The bromophenyl group of this compound makes it an excellent substrate for Suzuki-Miyaura coupling. This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position of the phenyl ring. The general conditions for Suzuki-Miyaura coupling involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine ligand, and a base such as potassium carbonate or cesium fluoride.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. This compound can serve as the aryl halide component in a Heck reaction. This would enable the formation of a new carbon-carbon bond between the bromophenyl ring and an alkene, leading to the synthesis of stilbene and cinnamate derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC) ligand, and a base.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ Biphenyl derivative
Suzuki-Miyaura 2-Thiopheneboronic acid Pd(dppf)Cl₂, CsF Phenylthiophene derivative
Heck Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N Stilbene derivative

This table is interactive and illustrates potential products from cross-coupling reactions based on established methodologies.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires specific substrate features, namely the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglumenlearning.com The reaction typically proceeds via one of two primary mechanisms: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism. uomustansiriyah.edu.iqchemistrysteps.com

The reactivity of this compound in SNAr reactions is significantly influenced by its molecular structure. The addition-elimination pathway involves an initial nucleophilic attack on the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The stability of this complex is crucial, and it is effectively enhanced when strong EWGs can delocalize the negative charge. In this compound, the butanoate substituent is located para to the bromine atom. While the keto and ester groups are electron-withdrawing, their effect on the aromatic ring is insulated by a benzylic methylene (-CH2-) group. This separation prevents direct resonance delocalization of a negative charge from the ring onto the carbonyl oxygen atoms. Consequently, the Meisenheimer complex is not sufficiently stabilized, making the compound relatively inert to the addition-elimination SNAr mechanism under standard conditions. libretexts.org

The second major pathway, the elimination-addition mechanism, proceeds through a highly reactive "benzyne" intermediate and does not require activation by EWGs. uomustansiriyah.edu.iqchemistrysteps.com This mechanism is initiated by a very strong base (e.g., sodium amide, NaNH2) which abstracts a proton from the position ortho to the halogen, followed by the elimination of the halide. The nucleophile then adds to the benzyne intermediate. While theoretically possible for this compound, this reaction would require harsh conditions with a very strong, non-nucleophilic base to avoid side reactions with the ester and keto functionalities.

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful organometallic reaction used to convert aryl halides into aryl-metal reagents, which are versatile nucleophiles for forming new carbon-carbon bonds. wikipedia.orgias.ac.in This transformation is most commonly performed using organolithium reagents, such as n-butyllithium (n-BuLi), in what is known as a lithium-halogen exchange. The reaction is typically very fast and is conducted at cryogenic temperatures (e.g., -78 °C to -100 °C) to ensure chemoselectivity. wikipedia.orgtcnj.edu The general order of reactivity for halogens is I > Br > Cl. wikipedia.orgprinceton.edu

For this compound, the application of halogen-metal exchange presents a significant chemoselectivity challenge due to the presence of multiple reactive sites. When treated with a strong base and nucleophile like n-BuLi, the molecule can potentially undergo several competing reactions.

Potential Reaction Pathways with Organolithium Reagents:

PathwayDescriptionConditions Favoring Pathway
Halogen-Metal Exchange The desired reaction where the bromine atom is exchanged for lithium, forming a nucleophilic aryllithium species.Kinetically favored at very low temperatures (-78 °C or below) as it has a low activation energy.
α-Deprotonation n-BuLi acts as a base, abstracting one of the acidic protons on the carbon between the two carbonyl groups to form a stable enolate.Thermodynamically favored; becomes more competitive at higher temperatures or with slower addition of the reagent.
Nucleophilic Addition n-BuLi acts as a nucleophile and attacks the electrophilic carbonyl carbon of either the ketone or the ester group.Generally less favorable than the other two pathways at low temperatures, but can occur if the exchange and deprotonation are slow.

The outcome of the reaction is highly dependent on the experimental conditions. To favor the desired halogen-metal exchange, the reaction must be carried out at very low temperatures, typically in an ethereal solvent like tetrahydrofuran (THF). At these temperatures, the rate of the Br-Li exchange is often faster than the rates of deprotonation and nucleophilic addition. wikipedia.org If the aryllithium intermediate is successfully formed, it can be trapped with various electrophiles (e.g., aldehydes, ketones, CO2) to introduce new functional groups onto the phenyl ring. However, any subsequent warming of the reaction mixture could lead to intermolecular reactions between the newly formed aryllithium and another molecule of the starting ester.

Oxidative and Reductive Transformations

The structure of this compound offers several sites for oxidation, with the most susceptible being the benzylic methylene (-CH2-) group due to the relative weakness of benzylic C-H bonds. masterorganicchemistry.com The specific product obtained depends heavily on the choice of oxidizing agent and reaction conditions.

Strong, non-selective oxidizing agents, such as hot potassium permanganate (KMnO4) or chromic acid (H2CrO4), typically lead to the complete oxidative cleavage of the alkyl side chain from the aromatic ring. This occurs as long as there is at least one benzylic hydrogen atom present. The product of such a vigorous oxidation would be 4-bromobenzoic acid. masterorganicchemistry.com

More selective oxidation of the benzylic position to a carbonyl group can be achieved using milder and more specialized reagents. Modern methods, including those utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant or catalytic systems involving metals like copper, cobalt, or ruthenium, are designed to convert benzylic methylenes into ketones. organic-chemistry.orgmdpi.com Applying such a method to this compound would be expected to yield Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate, an α,β-diketo ester.

Potential Oxidation Products:

Oxidizing Agent/SystemReaction TypeExpected Major Product
Hot aq. KMnO4 or H2CrO4Vigorous Side-Chain Oxidation4-bromobenzoic acid
TEMPO/NaOClSelective Benzylic OxidationEthyl 2-(4-bromobenzoyl)-3-oxobutanoate
Cu-catalysis / O2 (air)Selective Benzylic OxidationEthyl 2-(4-bromobenzoyl)-3-oxobutanoate

The two carbonyl functionalities in this compound—a ketone and an ester—exhibit different reactivities toward reducing agents, allowing for selective transformations. libretexts.org

Selective reduction of the ketone is readily achieved using mild hydride-donating reagents such as sodium borohydride (NaBH4). masterorganicchemistry.com In an alcoholic solvent like methanol or ethanol, NaBH4 chemoselectively reduces the more reactive ketone to a secondary alcohol, leaving the less reactive ester group intact. libretexts.orglibretexts.org The product of this reaction is Ethyl 4-(4-bromophenyl)-3-hydroxybutanoate.

For the exhaustive reduction of both the ketone and the ester, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH4) is strong enough to reduce both functional groups. libretexts.org Treatment with LiAlH4 followed by an aqueous workup would convert the ketone to a secondary alcohol and the ester to a primary alcohol, yielding the diol 4-(4-bromophenyl)butane-1,3-diol.

Selective Reduction of Carbonyl Groups:

ReagentSolventFunctional Group(s) ReducedProduct
Sodium Borohydride (NaBH4)Methanol / EthanolKetone onlyEthyl 4-(4-bromophenyl)-3-hydroxybutanoate
Lithium Aluminum Hydride (LiAlH4)THF / Diethyl etherKetone and Ester4-(4-bromophenyl)butane-1,3-diol

Reaction Mechanism Elucidation and Kinetic Analysis

Detailed mechanistic studies provide insight into the reactivity and potential transformations of this compound.

Nucleophilic Aromatic Substitution: As previously discussed, the addition-elimination pathway is disfavored. The mechanism would involve the formation of a Meisenheimer complex intermediate. The lack of a directly conjugated electron-withdrawing group means that the negative charge of this intermediate cannot be effectively delocalized beyond the phenyl ring itself, making the intermediate high in energy and its formation slow. libretexts.orgopenstax.org

Halogen-Metal Exchange: The mechanism of lithium-halogen exchange is thought to proceed through an "ate-complex" intermediate. The reaction is kinetically controlled, and its success in the presence of other reactive functionalities hinges on it having a lower activation energy than competing pathways. For this compound, the primary competing reaction at low temperatures is the deprotonation at the α-carbon. The halogen-metal exchange is generally faster at -78°C, but if the temperature is allowed to rise, the thermodynamically more stable enolate will be preferentially formed. ias.ac.in

Reductive Transformations: The reduction of the ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral alkoxide intermediate. In the second step, a proton source (typically the alcohol solvent) protonates the alkoxide oxygen to yield the final secondary alcohol product. libretexts.org Kinetic studies performed on simple β-keto esters using NaBH4 in alcohol solvents have shown that the reduction of the ketone is a faster process than a potential side reaction of transesterification of the ester moiety with the solvent. thieme-connect.com

Oxidative Transformations: The mechanism for the selective oxidation of the benzylic C-H bond often involves a radical pathway. masterorganicchemistry.com The reaction is initiated by the homolytic cleavage of a benzylic C-H bond, which is the weakest C-H bond in the side chain due to the ability of the phenyl ring to stabilize the resulting benzylic radical through resonance. This radical then reacts with the oxidizing species to form the oxidized product, typically through an alcohol intermediate which is then further oxidized to the ketone under the reaction conditions. mdpi.com

Influence of Catalytic Systems and Reaction Media

The reactivity of β-keto esters like this compound is profoundly influenced by the choice of catalytic system and the surrounding reaction medium. While specific studies on this exact compound are not extensively documented in publicly available literature, the general principles governing the reactivity of β-keto esters provide a strong framework for understanding its behavior.

Catalytic Systems:

A variety of catalytic systems can be employed to control the reaction pathways of β-keto esters. These can be broadly categorized as:

Organocatalysts: These small organic molecules can activate the β-keto ester or the reacting partner. For instance, chiral amines or thioureas can facilitate asymmetric transformations by forming chiral enamines or through hydrogen bonding interactions, respectively. This approach is widely used for the stereoselective construction of complex molecules acs.orgnih.gov.

Biocatalysts (Enzymes): Enzymes, such as dehydrogenases, offer high chemo-, regio-, and stereoselectivity. For example, (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has been shown to catalyze the enantioselective reduction of various β-keto esters to their corresponding β-hydroxy esters with excellent enantiomeric excesses nih.gov. This highlights the potential for enzymatic reduction of the ketone functionality in this compound.

Metal-Based Catalysts: Transition metal complexes are widely used to catalyze a range of transformations of β-keto esters. Nickelocene has been used for the α-amidation of β-keto esters nih.gov. Synergistic systems, such as a combination of ruthenium and palladium complexes, have been developed for the stereodivergent dehydrative allylation of β-keto esters nih.gov. Such systems allow for the synthesis of multiple diastereomers by selecting the appropriate chiral ligands nih.gov.

The choice of catalyst dictates the type of transformation that occurs. For instance, acid or base catalysis is common for reactions like hydrolysis and transesterification.

Reaction Media:

The solvent in which a reaction is conducted can significantly impact reaction rates and selectivity. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, intermediates, and transition states.

For reactions involving ionic intermediates, polar solvents are generally preferred as they can stabilize charged species. In contrast, nonpolar solvents may be favored for reactions where aggregation of reactants is desired. The use of unconventional media, such as ionic liquids or deep eutectic solvents, is also an area of active research to enhance reaction efficiency and facilitate catalyst recycling. In the context of the reaction of a fluorinated analog, ethyl 4,4,4-trifluoro-3-oxobutanoate, the choice of solvent was found to influence the ratio of products formed researchgate.net.

The following table summarizes the potential influence of different catalytic systems on the reactions of β-keto esters, which can be extrapolated to this compound.

Catalytic SystemTypical ReactionPotential Outcome for this compound
Organocatalysts (e.g., chiral amines)Asymmetric alkylation, Michael additionEnantioselective introduction of substituents at the α-position.
Biocatalysts (e.g., dehydrogenases)Asymmetric reductionStereoselective reduction of the ketone to a secondary alcohol.
Metal Catalysts (e.g., Ni, Pd, Ru)Cross-coupling, amidation, allylationFormation of new carbon-carbon or carbon-nitrogen bonds at the α-position.

Determination of Kinetic Parameters and Rate Laws

Understanding the kinetics of a reaction is crucial for process optimization and for elucidating the reaction mechanism. This involves determining the reaction order with respect to each reactant and calculating the rate constant.

Kinetic Parameters:

The key kinetic parameters for a reaction are the rate constant (k) and the activation energy (Ea). The rate constant provides a measure of the reaction speed at a given temperature, while the activation energy represents the minimum energy required for the reaction to occur. These parameters are typically determined by monitoring the concentration of a reactant or product over time at different temperatures and fitting the data to an appropriate rate equation.

Rate Laws:

The rate law for a reaction expresses the relationship between the reaction rate and the concentrations of the reactants. For a general reaction A + B → C, the rate law takes the form:

Rate = k [A]m[B]n

where:

k is the rate constant.

[A] and [B] are the molar concentrations of reactants A and B.

m and n are the reaction orders with respect to A and B, respectively, which must be determined experimentally.

The method of initial rates is a common experimental approach to determine the rate law. This method involves measuring the initial reaction rate at different initial concentrations of the reactants. By systematically varying the concentration of one reactant while keeping the others constant, the order of the reaction with respect to that reactant can be determined pressbooks.pubkhanacademy.orgyoutube.comunizin.org.

For example, to determine the order with respect to a reactant, one would compare two experiments where only the concentration of that reactant is changed. The ratio of the initial rates will reveal the reaction order for that component. Once the orders for all reactants are known, the rate constant k can be calculated using the data from any of the experiments pressbooks.pubkhanacademy.orgyoutube.comunizin.org.

ExperimentInitial [EBPB] (M)Initial [X] (M)Initial Rate (M/s)
10.100.102.0 x 10-5
20.200.104.0 x 10-5
30.100.208.0 x 10-5

From this hypothetical data, one could deduce the reaction orders and the rate constant, thereby fully defining the rate law for the reaction.

Strategic Applications of Ethyl 4 4 Bromophenyl 3 Oxobutanoate in Complex Molecule Synthesis

Building Block for Heterocyclic Compound Synthesis

The reactivity of Ethyl 4-(4-bromophenyl)-3-oxobutanoate is particularly well-suited for constructing diverse heterocyclic scaffolds. The presence of both a ketone and an ester group allows it to participate in numerous classical and modern cyclization reactions, serving as a cornerstone for building complex ring systems.

Synthesis of Pyridine (B92270) and Pyrazole (B372694) Derivatives

The β-keto ester structure of this compound makes it an ideal starting material for well-established multicomponent reactions that form pyridine and pyrazole rings.

Pyridine Synthesis: The Hantzsch pyridine synthesis is a classic four-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) to form a dihydropyridine (B1217469). wikipedia.orgchemtube3d.comorganic-chemistry.org This dihydropyridine can then be oxidized to the corresponding aromatic pyridine derivative. wikipedia.org By employing this compound in this reaction, polysubstituted pyridines incorporating the 4-bromophenyl moiety can be efficiently prepared. Another key method is the Guareschi-Thorpe synthesis, which prepares 2-pyridones through the condensation of a β-keto ester with a cyanoacetamide or cyanoacetic ester in the presence of ammonia. drugfuture.comquimicaorganica.org

Reaction Reactants Product Class
Hantzsch SynthesisAldehyde, 2x β-Keto Ester, AmmoniaDihydropyridines / Pyridines
Guareschi-Thorpe Synthesisβ-Keto Ester, Cyanoacetamide, Ammonia2-Pyridones

Pyrazole Synthesis: Pyrazole derivatives are commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. hilarispublisher.com The reaction between this compound and a substituted or unsubstituted hydrazine would lead to the formation of a pyrazolone (B3327878) intermediate, which can exist in several tautomeric forms. This method provides a direct route to 5-substituted pyrazole derivatives containing the key 4-bromophenyl group. hilarispublisher.comnih.gov

Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are prominent structural motifs in numerous natural products and pharmacologically active molecules. nih.gov The construction of these complex three-dimensional structures often relies on multicomponent reactions that can form multiple bonds and stereocenters in a single step. While specific literature examples detailing the use of this compound in spirocycle synthesis are not prevalent, its functionality as a 1,3-dicarbonyl compound makes it a highly suitable candidate for such transformations. For instance, in reactions with compounds like isatin (B1672199) (an indole-1,2-dione) and amines or other nucleophiles, the active methylene (B1212753) group of the β-keto ester can act as a nucleophile to initiate a cascade of reactions leading to complex spiro[heterocycle-oxindole] frameworks. beilstein-journals.org

Formation of Thiazolopyrimidines

Thiazolopyrimidines are fused heterocyclic systems that have garnered interest from medicinal chemists as potential antitumor agents due to their inhibitory activity against tumor cell replication. mdpi.com A synthetic pathway to these molecules can be initiated using a β-keto ester. Specifically, the synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported. mdpi.com The process begins with a Biginelli-type condensation involving a β-keto ester, 4-bromobenzaldehyde, and thiourea (B124793) to produce an intermediate, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. mdpi.com This pyrimidine (B1678525) derivative is then reacted with an alkylating agent such as ethyl chloroacetate, which undergoes condensation and cyclization to form the fused thiazole (B1198619) ring, yielding the final thiazolopyrimidine product. mdpi.com

Intermediate Reagents for Second Step Final Product Class
Tetrahydropyrimidine-2-thioneEthyl ChloroacetateThiazolo[3,2-a]pyrimidine

Preparation of Dihydropyrimidinones

Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. beilstein-journals.org The most prominent method for their synthesis is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. beilstein-journals.orgiau.irnih.gov This acid-catalyzed reaction provides direct access to highly functionalized dihydropyrimidinone scaffolds. beilstein-journals.org this compound is a suitable β-keto ester component for this reaction. For example, the condensation of 4-bromobenzaldehyde, a β-keto ester like ethyl acetoacetate, and thiourea yields a dihydropyrimidine-2-thione, a direct structural analogue of what would be formed using this compound. mdpi.com These DHPMs serve not only as biologically active molecules themselves but also as versatile intermediates for further synthetic transformations, such as the synthesis of thiazolopyrimidines. mdpi.comijnc.ir

Synthesis of Benzisoxazoles and Carbazole (B46965) Derivatives

Benzisoxazoles: While direct synthesis from this compound is not commonly documented, the functional groups of the β-keto ester could be chemically modified to create precursors for benzisoxazole synthesis. A general method for forming the benzisoxazole ring involves the cyclization of a suitably substituted aromatic oxime. One could envision transforming the ketone of the β-keto ester into an oxime and then inducing cyclization with the adjacent aromatic ring, although this would require prior functionalization of the bromophenyl ring to facilitate the ring closure.

Carbazole Derivatives: Carbazoles are electron-rich aromatic systems used in materials science and medicinal chemistry. nih.gov A common synthetic route is the Cadogan reductive cyclization of 2-nitrobiphenyl (B167123) derivatives. derpharmachemica.com A plausible, though indirect, application of this compound would involve its use in constructing one of the rings of a 2-nitrobiphenyl precursor. For example, the dicarbonyl component could be used to build a second substituted phenyl ring through condensation reactions, which could then be coupled to a nitrated halobenzene via a Suzuki coupling, setting the stage for the final Cadogan cyclization to form the carbazole core. derpharmachemica.com

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

The heterocyclic systems derived from this compound are foundational cores for a multitude of pharmaceutical agents. The strategic use of this compound allows for the efficient construction of molecular frameworks with proven therapeutic relevance.

The Hantzsch synthesis, which utilizes β-keto esters, is a cornerstone for producing 1,4-dihydropyridine (B1200194) (1,4-DHP) compounds. wikipedia.orgchemeurope.com This class of molecules is critically important in medicine, with prominent members such as nifedipine, amlodipine, and felodipine (B1672334) being widely used as calcium channel blockers for the treatment of hypertension and angina. wikipedia.orgchemeurope.com By using this compound as a precursor in the Hantzsch reaction, novel dihydropyridine analogues containing a 4-bromophenyl substituent can be synthesized, which are of interest as potential cardiovascular agents.

Furthermore, the dihydropyrimidinones (DHPMs) prepared via the Biginelli reaction are not only synthetic intermediates but also possess a wide spectrum of biological activities, including antiviral, antitumor, and antibacterial properties. nih.gov Notably, certain DHPM derivatives have been identified as potent calcium channel blockers, antihypertensive agents, and α-1a-adrenergic antagonists. nih.gov The thiazolopyrimidine scaffold, also accessible from this precursor, is being investigated for applications in oncology. mdpi.com The ability of this compound to serve as a key building block for these diverse and biologically active heterocyclic systems underscores its importance as a precursor to advanced pharmaceutical intermediates.

Heterocyclic Class Key Synthetic Reaction Pharmaceutical Relevance
1,4-DihydropyridinesHantzsch SynthesisCalcium Channel Blockers (e.g., Amlodipine) wikipedia.orgchemeurope.com
DihydropyrimidinonesBiginelli ReactionAntiviral, Antitumor, Antihypertensive Agents nih.gov
ThiazolopyrimidinesBiginelli then CyclizationAntitumor Agents mdpi.com
PyrazolesKnorr SynthesisAnti-inflammatory, Anticancer, Antimicrobial Agents hilarispublisher.comnih.gov

Utility in Total Synthesis of Natural Products

The construction of complex natural products often relies on the efficient assembly of intricate carbocyclic and heterocyclic frameworks. This compound serves as a powerful tool in this endeavor due to the versatile reactivity of its β-ketoester moiety. This functional group is a classic precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of key intermediates in the total synthesis of bioactive molecules.

The presence of the 4-bromophenyl group is particularly significant. It can be retained as a key structural feature in the final natural product or serve as a synthetic handle for further transformations. The bromine atom can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of additional complexity and the formation of intricate biaryl or substituted aromatic systems commonly found in natural products.

One of the primary applications of β-ketoesters like this compound in complex synthesis is their role in the formation of heterocyclic rings. For instance, it is a key starting material in multicomponent reactions like the Hantzsch pyridine synthesis and the Biginelli reaction to produce dihydropyridines and dihydropyrimidinones, respectively. These heterocyclic cores are prevalent in a vast number of alkaloid and polyketide natural products.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reaction Name Reactants Product Class Potential Natural Product Core
Hantzsch Pyridine Synthesis Aldehyde, Ammonia Dihydropyridines Alkaloids, Ion Channel Modulators

While a direct total synthesis of a named natural product explicitly starting from this compound is not prominently featured in the literature, its strategic potential can be illustrated through retrosynthetic analysis of natural products containing the 4-bromophenyl motif. For example, marine alkaloids often feature halogenated aromatic rings and complex heterocyclic systems. A hypothetical retrosynthesis could involve the disconnection of a complex polycyclic alkaloid to reveal a key dihydropyridine or dihydropyrimidinone intermediate, which in turn could be traced back to this compound. This strategic approach highlights the compound's value as a versatile starting material for the efficient construction of key building blocks in natural product synthesis.

Exploration in Novel Material Science Applications

The unique combination of a reactive functional group and a functionalizable aromatic ring in this compound makes it an intriguing candidate for the synthesis of novel organic materials. The field of material science is constantly seeking new molecular components to create materials with tailored electronic, optical, and self-assembly properties.

The bromophenyl moiety is a key feature for applications in polymer chemistry and liquid crystals. The bromine atom can be readily converted into other functional groups or used directly in cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation, to form conjugated polymers. These polymers, incorporating the 4-bromophenyl unit, could exhibit interesting photophysical or electronic properties relevant for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the rigid bromophenyl group, coupled with the flexible chain of the butanoate moiety, provides a molecular design that is conducive to the formation of liquid crystalline phases. The β-ketoester functionality can be further elaborated to introduce other mesogenic units or to attach long alkyl chains that promote self-assembly into ordered structures. For instance, the synthesis of discotic liquid crystals, which have potential applications as organic semiconductors, often involves the functionalization of a central core with multiple aromatic and aliphatic side chains. This compound could serve as a precursor to such side chains.

Table 2: Potential Material Science Applications and Synthetic Strategies

Material Class Synthetic Strategy Role of this compound Potential Application
Conjugated Polymers Suzuki or Stille Polycondensation Precursor to a brominated monomer Organic Electronics (OLEDs, OPVs)

The development of novel organic materials often requires the synthesis of highly tailored molecular building blocks. The reactivity of the β-ketoester group in this compound allows for a wide range of chemical modifications, enabling the precise tuning of the final material's properties. For example, condensation reactions at the active methylene position or reactions involving the ketone or ester groups can be employed to introduce a variety of substituents that can influence properties such as solubility, melting point, and electronic energy levels. This synthetic flexibility makes this compound a promising platform for the exploration of new functional materials.

Computational Chemistry and Theoretical Studies on Ethyl 4 4 Bromophenyl 3 Oxobutanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation in an approximate manner. researchgate.netmaterialsciencejournal.org This methodology allows for a detailed examination of the molecule in its gaseous phase, providing foundational data on its geometry, vibrational modes, and electronic characteristics.

Quantum Chemical Optimization of Molecular Geometry and Conformational Analysis

The first step in theoretical analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For Ethyl 4-(4-bromophenyl)-3-oxobutanoate, this process involves calculating the optimal bond lengths, bond angles, and dihedral angles for its constituent parts: the 4-bromophenyl group, the ethyl ester functional group, and the central keto-butanoate chain.

Conformational analysis identifies the most stable arrangement of these groups relative to one another. The flexibility of the butanoate chain allows for various conformers, and DFT calculations can determine the global minimum energy structure. The resulting optimized geometry is crucial for all subsequent computational analyses. researchgate.net

Table 1: Representative Geometrical Parameters for a DFT-Optimized Structure This table illustrates the type of data obtained from a geometry optimization. Actual values for this compound would require a specific computational study.

ParameterBond/AngleCalculated Value
Bond LengthC=O (Ketone)Typical Range: 1.20-1.22 Å
Bond LengthC=O (Ester)Typical Range: 1.21-1.23 Å
Bond LengthC-BrTypical Range: 1.89-1.91 Å
Bond LengthC-C (Aromatic)Typical Range: 1.38-1.40 Å
Bond AngleC-C(=O)-CTypical Range: 118-122°
Dihedral AngleC-C-C-C (Chain)Value dependent on conformation

Simulation of Vibrational Spectra and Assignment of Bands

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate with the peaks observed in experimental Infrared (IR) and Raman spectra. nih.gov The assignment of these calculated vibrational bands to specific functional groups is facilitated by Potential Energy Distribution (PED) analysis. researchgate.net

For this compound, key vibrational modes would include:

C=O Stretching: Distinct high-frequency vibrations for the ketone and ester carbonyl groups.

C-H Stretching: Aromatic and aliphatic C-H stretching modes.

C-Br Stretching: A characteristic low-frequency vibration.

Aromatic Ring Vibrations: C=C stretching and ring breathing modes of the bromophenyl group.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. nih.gov

Table 2: Illustrative Vibrational Frequency Assignments This table is a template for the presentation of vibrational analysis results. Specific wavenumbers would be determined by DFT calculations.

AssignmentFunctional GroupCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
ν(C=O)KetoneValueValue
ν(C=O)EsterValueValue
ν(C-H)AromaticValueValue
ν(C-H)AliphaticValueValue
ν(C-Br)Bromo GroupValueValue

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is likely localized on the electron-rich 4-bromophenyl ring, whereas the LUMO is expected to be centered on the electron-withdrawing keto-ester moiety. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity. materialsciencejournal.orgthaiscience.info

Mapping of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across the molecule's surface. libretexts.org It is invaluable for predicting how the molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-deficient, and susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In this compound, the MEP would show highly negative potential (red) around the oxygen atoms of the two carbonyl groups, indicating their role as nucleophilic centers. researchgate.net Positive potential (blue) would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For this compound, NBO analysis would reveal key hyperconjugative interactions. These could include the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals (π*) of adjacent carbonyl groups, as well as interactions between the π orbitals of the aromatic ring and the rest of the molecule. These charge-transfer events are fundamental to understanding the molecule's electronic stability. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound, an MD simulation could be used to explore its conformational landscape in solution, determining the most probable orientations and the energy barriers between them. Furthermore, these simulations are instrumental in calculating macroscopic properties, such as solubility parameters, and in understanding how the molecule might interact with a biological receptor, providing a bridge between theoretical chemistry and practical applications. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Bioactive Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For bioactive analogs of this compound, QSAR studies can be instrumental in predicting the potency of new derivatives and guiding the synthesis of compounds with enhanced therapeutic effects. Such studies are particularly relevant for β-keto esters, which have been identified as promising antibacterial agents. nih.gov The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A hypothetical QSAR study on a series of antibacterial analogs of this compound could involve the synthesis of derivatives with varied substituents on the phenyl ring. The antibacterial activity of these compounds, for instance, against a bacterial strain like Staphylococcus aureus, would be determined experimentally and expressed as the minimum inhibitory concentration (MIC). Subsequently, a variety of molecular descriptors would be calculated for each analog. These descriptors typically fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents, and dipole moments. The presence of halogens, such as the bromine atom in the parent compound, significantly influences the electronic properties of the phenyl ring, which can, in turn, affect interactions with biological targets. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples. The size and position of substituents on the phenyl ring can influence how the molecule fits into the active site of a target enzyme or receptor.

Hydrophobic Descriptors: These describe the lipophilicity of the compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net The partition coefficient (logP) is the most widely used hydrophobic descriptor.

Once the biological activity data and molecular descriptors are compiled, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to generate a QSAR model. A well-validated QSAR model can then be used to predict the antibacterial activity of yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

Compound Substituent (X) logP Hammett Constant (σ) Molar Refractivity (MR) Antibacterial Activity (log 1/MIC)
1 4-Br 3.12 0.23 6.03 1.5
2 4-Cl 2.84 0.23 5.03 1.4
3 4-F 2.34 0.06 4.09 1.2
4 4-CH3 2.81 -0.17 5.65 1.1
5 4-NO2 2.01 0.78 6.72 1.8

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. For this compound, theoretical studies can elucidate the pathways of its formation and subsequent reactions. A prominent reaction for the synthesis of β-keto esters is the Claisen condensation. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

The Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. masterorganicchemistry.comwikipedia.org In the context of this compound, a "crossed" Claisen condensation between ethyl acetate and an ethyl ester of 4-bromobenzoic acid would be a plausible synthetic route. The mechanism of this reaction can be computationally modeled to understand its energetics and kinetics.

The key steps in the Claisen condensation mechanism that can be studied theoretically include:

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an α-proton from ethyl acetate to form a resonance-stabilized enolate. wikipedia.org

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the ethyl 4-bromobenzoate.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the β-keto ester.

Deprotonation of the Product: The resulting β-keto ester is deprotonated by the ethoxide base to form a resonance-stabilized enolate, which drives the reaction to completion. masterorganicchemistry.com

Computational methods, particularly Density Functional Theory (DFT), can be used to model each of these steps. nih.gov By calculating the potential energy surface of the reaction, stationary points corresponding to reactants, intermediates, transition states, and products can be located.

Transition state theory can then be applied to the results of these calculations to determine the activation energy for each step. nih.gov The transition state is the highest point on the minimum energy path between a reactant and a product. Its geometry and energy provide crucial insights into the reaction mechanism. For instance, theoretical calculations can reveal the structure of the transition state for the nucleophilic attack of the enolate on the ester, which is the key carbon-carbon bond-forming step.

By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. These theoretical studies not only provide a deeper understanding of the reaction but can also guide the optimization of reaction conditions to improve the yield and selectivity of the synthesis of this compound.

Table 2: Mentioned Compounds

Compound Name
This compound
Ethyl acetate
Ethyl 4-bromobenzoate

Advanced Topics in the Chemistry of Ethyl 4 4 Bromophenyl 3 Oxobutanoate

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of β-keto esters, including Ethyl 4-(4-bromophenyl)-3-oxobutanoate, is an area where these principles can be effectively applied to improve sustainability.

Solvent-Free Processes: Traditional organic reactions often rely on volatile organic solvents, which can pose environmental and health risks. udel.edu Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by minimizing waste and simplifying purification procedures. udel.edugctlc.org In these reactions, the reactants are mixed directly, often with grinding or heating, to initiate the transformation. udel.edu While specific solvent-free methods for the title compound are not extensively documented, analogous solvent-less syntheses of esters, such as the Wittig reaction to produce ethyl trans-cinnamate, demonstrate the feasibility of this approach. gctlc.org Such a process for this compound would likely involve the reaction of a solid 4-bromophenyl-derived precursor with a liquid reactant, with one component acting as a semi-solvent.

Atom-Economical Processes: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as additions and rearrangements, are considered greener as they generate minimal waste. scranton.edu

A common route to synthesize this compound is a Reformatsky-type reaction involving the condensation of ethyl bromoacetate with 4-bromophenylacetonitrile in the presence of zinc, followed by hydrolysis. lookchem.com The atom economy of this multi-step process can be analyzed to assess its efficiency.

The calculation for the key C-C bond-forming step is shown below:

Reaction: C₈H₆BrN + C₄H₇BrO₂ + Zn → C₁₂H₁₂BrNO₂Zn (Intermediate)

Reactants: 4-Bromophenylacetonitrile (C₈H₆BrN), Ethyl bromoacetate (C₄H₇BrO₂), Zinc (Zn)

Desired Product: this compound (C₁₂H₁₃BrO₃)

ReactantFormulaMolar Mass (g/mol)
4-BromophenylacetonitrileC₈H₆BrN196.05
Ethyl bromoacetateC₄H₇BrO₂167.00
ZincZn65.38
Total Mass of Reactants428.43
Desired Product
This compoundC₁₂H₁₃BrO₃285.13

Atom Economy (%) = (Molar Mass of Product / Total Molar Mass of Reactants) x 100

Atom Economy (%) = (285.13 / 428.43) x 100 ≈ 66.55%

This calculation, which does not account for the subsequent hydrolysis step, indicates that a significant portion of the reactant mass is converted into byproducts, highlighting an area for potential improvement through the design of more atom-economical synthetic routes like direct C-H activation or catalytic condensation reactions.

Replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a core principle of green chemistry. The development of catalysts that function efficiently in these media is crucial for this transition.

Catalysis in Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reagents have low water solubility, techniques such as phase-transfer catalysis or the use of surfactants can facilitate reactions. For the synthesis of β-keto esters, performing reactions like the Claisen condensation in aqueous media presents a significant green advancement. Although challenging, research into water-tolerant Lewis acid catalysts or organocatalysts, such as chitosan or cysteine, opens pathways for greener syntheses of related heterocyclic compounds and β-keto esters. acs.orgacs.org

Catalysis in Alternative Green Solvents: Bio-derived solvents such as ethyl lactate or 2-methyltetrahydrofuran (2-MeTHF) are becoming increasingly popular as sustainable alternatives to petroleum-based solvents. For the synthesis of this compound, employing a recyclable, heterogeneous catalyst in a green solvent could dramatically reduce the environmental impact of the process. Recent advances in bimetallic oxide cluster catalysts (e.g., RhRuOₓ) have shown high efficiency for ester synthesis using molecular oxygen as the sole oxidant, producing only water as a byproduct, which represents a promising direction for aryl ester production. labmanager.com

Catalyst TypePotential ReactionGreen SolventAdvantages
Organocatalysts (e.g., Proline, Cysteine)Asymmetric Aldol (B89426)/Claisen CondensationsWater, EthanolBiodegradable, low toxicity, avoids heavy metals. acs.org
Heterogeneous Lewis Acids (e.g., Zeolites, Metal Oxides)Friedel-Crafts Acylation, Condensations2-MeTHF, Cyclopentyl methyl ether (CPME)Easily separable, recyclable, can be used in flow systems. researchgate.net
Biocatalysts (e.g., Lipases)Esterification, Michael AdditionsMethanol, WaterHigh selectivity, mild reaction conditions, biodegradable. mdpi.com

Implementation in Flow Chemistry and Continuous Manufacturing

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.com This technology is particularly well-suited for the continuous manufacturing of fine chemicals and pharmaceutical intermediates.

The synthesis of β-keto esters via Claisen condensation is a prime candidate for adaptation to a continuous flow process. google.comgoogle.com A hypothetical flow setup for the synthesis of this compound could involve the reaction of ethyl 4-bromophenylacetate with ethyl acetate.

A typical process would proceed as follows:

Streams of the starting esters (ethyl 4-bromophenylacetate and ethyl acetate) and a strong base (e.g., sodium ethoxide) in an appropriate solvent (e.g., THF or toluene) are pumped and combined in a T-mixer.

The mixture flows through a heated reactor coil, where the reaction occurs. The residence time is precisely controlled by the flow rate and reactor volume to maximize conversion.

The product stream is then mixed with an acidic quenching solution in-line.

Subsequent in-line purification steps, such as liquid-liquid extraction or passing through a scavenger resin column, can be integrated to isolate the pure product continuously.

ParameterTypical Value/ConditionRationale
ReactantsEthyl 4-bromophenylacetate, Ethyl acetate, Sodium ethoxideStandard reagents for Claisen condensation.
SolventAnhydrous THF or TolueneSolubilizes reactants and intermediates.
Reactor TypePacked-bed or coiled tube reactorProvides high surface-area-to-volume ratio for efficient heat transfer.
Temperature50-80 °CIncreases reaction rate; precise control prevents side reactions.
Residence Time2-20 minutesOptimized for maximum conversion without product degradation. thieme-connect.de
QuenchingIn-line addition of aqueous acid (e.g., HCl)Neutralizes the base and protonates the enolate product.

This approach minimizes the handling of hazardous reagents and allows for safe, automated production on a large scale, aligning with modern manufacturing goals. google.com

Photochemical Transformations and Reactivity

Photochemistry utilizes light to induce chemical reactions, often providing unique reactivity pathways that are inaccessible through thermal methods. This compound contains two key chromophores: the aryl bromide and the β-dicarbonyl (enol) system, making it a candidate for various photochemical transformations.

The C(sp²)-Br bond is susceptible to photochemical cleavage. Upon UV irradiation, this bond can undergo homolysis to generate an aryl radical, which could participate in radical cyclizations or hydrogen abstraction. Alternatively, in the presence of a photosensitizer and a hydrogen donor, reductive debromination can occur.

More advanced applications involve visible-light photoredox catalysis. researchgate.net This technique can be used for C-C bond formation under mild conditions. For instance, the enol or enolate of the β-keto ester can act as a nucleophile in reactions with photochemically generated electrophiles. Furthermore, cooperative catalysis, combining a photoredox catalyst with a transition metal like nickel, can enable formal β-C-H arylation of the keto ester moiety with other aryl halides. nih.gov The β-keto ester itself can also react with aryl halides under visible light, suggesting pathways for forming more complex molecular architectures. researchgate.net

Potential photochemical reactions include:

Intramolecular Cyclization: Photochemical generation of an aryl radical could lead to intramolecular cyclization if a suitable radical acceptor is present in the molecule.

Photodebromination: Reductive cleavage of the C-Br bond to yield ethyl 4-phenyl-3-oxobutanoate.

Photo-Favorskii Rearrangement: While more common for α-halo ketones, related rearrangements could be explored.

Photocatalytic α-Arylation: Reaction with another aryl halide at the α-carbon via a photoredox cycle.

Electrochemical Behavior and Applications

Electrochemistry offers a powerful, reagent-free method for driving redox reactions. The electrochemical behavior of this compound is determined by its two primary reducible groups: the aryl bromide and the ketone.

Electrochemical Reduction: The C-Br bond is the most likely site for electrochemical reduction. Aryl halides are well-known to undergo a two-electron reduction process, leading to the cleavage of the carbon-halogen bond and the formation of an aryl anion or radical, depending on the conditions. nih.govacs.org This reactive intermediate can be protonated by the solvent or trapped by an electrophile. This provides a clean method for debromination or for forming new C-C bonds at the aromatic ring.

The ketone group of the β-dicarbonyl system is also electrochemically active, though it typically requires more negative potentials for reduction than the aryl bromide. It can be reduced to a secondary alcohol. The presence of the adjacent ester group and the tendency to enolize can influence the reduction potential.

Theoretical Reactivity Analysis: Computational methods like Density Functional Theory (DFT) can predict sites of electrochemical activity. nih.gov Analysis of the molecule's Fukui functions and condensed dual descriptors can identify the most electrophilic (prone to reduction) and nucleophilic (prone to oxidation) sites. nih.gov For β-keto esters, the carbonyl carbons are identified as key electrophilic sites, susceptible to nucleophilic attack or electrochemical reduction. nih.gov

Functional GroupElectrochemical ProcessPotential Product(s)Notes
Aryl Bromide (C-Br)Reduction (2e⁻, 1H⁺)Ethyl 4-phenyl-3-oxobutanoateTypically the most facile reduction process. nih.gov
Ketone (C=O)Reduction (2e⁻, 2H⁺)Ethyl 4-(4-bromophenyl)-3-hydroxybutanoateRequires more negative potential than C-Br reduction.
α-Carbon (enol/enolate)OxidationDimerized or coupled productsOxidative coupling is possible, especially under basic conditions.

Electrochemical methods could be applied for the selective functionalization of this compound, offering a green alternative to conventional reagent-based transformations.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-bromophenyl)-3-oxobutanoate, and how do reaction conditions influence product yield?

  • Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. For example, refluxing ethyl 4-bromo-3-oxobutanoate with benzene in the presence of AlCl₃ yields derivatives like ethylbenzene and substituted anthracenes . Alternative routes include asymmetric catalysis using rhodium complexes with chiral ligands (e.g., (R)-BINAP), achieving high enantiomeric excess (86% ee) via microbial aldehyde reductases in biphasic systems (n-butyl acetate-water) to stabilize reactive intermediates . Reaction parameters such as temperature, solvent polarity, and catalyst loading critically affect yield; AlCl₃-mediated reactions may produce byproducts like 3-phenyl-1-tetralone due to competing cyclization pathways .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the target compound. For enantiomerically pure derivatives, chiral HPLC with cellulose-based columns (e.g., Chiralpak®) is effective. In biphasic systems (organic solvent/water), phase separation followed by solvent evaporation and recrystallization (ethanol/water) improves purity . Evidence suggests that substrates unstable in aqueous media (e.g., due to hydrolysis) benefit from organic-phase stabilization, reducing side reactions and improving yield to >95% .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives under Lewis acid vs. enzymatic catalysis?

  • Methodological Answer :
  • Lewis Acid (AlCl₃) : Promotes electrophilic acylation via carbocation intermediates, leading to aryl ketones. Competing pathways (e.g., cyclization) generate byproducts like 3-phenyl-1-tetralone, requiring careful control of stoichiometry and reaction time .
  • Enzymatic Catalysis : NADPH-dependent aldehyde reductases (e.g., from Sporobolomyces salmonicolor) enable stereoselective reduction of the β-keto group. Glucose dehydrogenase co-recycles NADPH, achieving 95.4% molar yield and 86% ee in biphasic systems. Substrate inhibition in aqueous systems is mitigated by organic-phase partitioning .

Q. What strategies resolve contradictions in reported byproduct profiles during Friedel-Crafts syntheses of this compound?

  • Methodological Answer : Divergent byproducts (e.g., anthracenes vs. indanones) arise from variable reaction conditions. Systematic optimization includes:
  • Temperature Modulation : Lower temperatures (25–40°C) favor acylation over cyclization.
  • Solvent Selection : Non-polar solvents (benzene) reduce side reactions vs. polar aprotic solvents.
  • Catalyst Screening : Substituting AlCl₃ with milder Lewis acids (e.g., FeCl₃) minimizes over-reactivity.
    Analytical validation (GC-MS, ¹H NMR) identifies byproducts, guiding iterative refinement .

Q. How can researchers achieve high enantiomeric excess in this compound derivatives?

  • Methodological Answer :
  • Asymmetric Catalysis : Rhodium complexes with (R)-BINAP ligands induce chirality during C–C bond formation, achieving >95% conversion in 1,4-dioxane .
  • Biocatalytic Reduction : Aldehyde reductases in biphasic systems yield (R)-4-chloro-3-hydroxybutanoate with 86% ee. NADPH recycling (glucose dehydrogenase) enhances cost-efficiency .
  • Chiral Resolution : Preparative HPLC with chiral stationary phases separates enantiomers, validated by polarimetry or circular dichroism (CD) spectroscopy.

Q. What analytical methods are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak® IC-3 columns (hexane/isopropanol, 90:10) to resolve enantiomers; retention times correlate with ee .
  • NMR Spectroscopy : Mosher ester derivatization (with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) quantifies enantiomeric ratios via ¹⁹F NMR .
  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration, particularly for novel derivatives .

Data Contradiction Analysis

Q. Why do studies report varying yields for this compound under similar conditions?

  • Methodological Answer : Discrepancies often stem from:
  • Substrate Purity : Impurities in starting materials (e.g., 4-bromophenylboronic acid) reduce effective molarity.
  • Catalyst Deactivation : Moisture-sensitive catalysts (AlCl₃, Rh complexes) require anhydrous conditions; traces of water lower yield .
  • Scale Effects : Milligram-scale reactions may overestimate yields vs. gram-scale due to heat/mass transfer limitations.
    Mitigation involves rigorous drying of reagents, inert atmosphere (N₂/Ar), and reproducibility trials across scales.

Experimental Design Considerations

Q. How can researchers optimize microwave-assisted synthesis of this compound derivatives?

  • Methodological Answer : Microwave irradiation (800 W, 2–4 min) accelerates condensation of ethyl 3-oxobutanoate with substituted aldehydes. Key parameters:
  • Solvent : Ethanol enhances microwave absorption vs. toluene.
  • Catalyst : Potassium tert-butoxide improves reaction homogeneity.
  • Post-Reaction Workup : Rapid cooling minimizes thermal degradation; purity is confirmed by TLC (Rf = 0.57 in 10% ethyl acetate/hexanes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.